1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHPRHOYYETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390184 | |
| Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-62-9 | |
| Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursor Amides
The synthesis initiates with the cyclization of N-[2-(pyrrol-1-yl)ethyl]alkylamides. For the ethyl variant, the precursor N-[2-(pyrrol-1-yl)ethyl]propionamide is treated with an acid catalyst such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. This step induces intramolecular cyclization, forming the 3,4-dihydropyrrolo[1,2-a]pyrazine intermediate.
Reaction Conditions :
Ethylation and Reduction
The 3,4-dihydropyrrolo[1,2-a]pyrazine intermediate undergoes ethylation using ethyl iodide or ethyl bromide in ethanol. Subsequent reduction with sodium borohydride (NaBH₄) converts the imine group to a secondary amine, yielding the tetrahydropyrazine structure.
Key Steps :
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Ethylation :
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Reduction :
Catalysts and Reaction Conditions
Acid Catalysts in Cyclization
The choice of acid catalyst significantly impacts cyclization efficiency. Polyphosphoric acid and POCl₃ are preferred for their ability to promote high yields (~70–85%) of the dihydro intermediate.
Catalyst Comparison :
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| POCl₃ | 110 | 78 | Minimal |
| Polyphosphoric acid | 120 | 82 | Trace polymers |
| H₂SO₄ | 100 | 65 | Sulfonated byproducts |
Solvent Systems
Optimal solvents balance reactivity and solubility:
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Cyclization : Solvent-free conditions or dichloromethane for POCl₃.
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Reduction : Methanol-water (10:1 ratio) to stabilize NaBH₄ and solubilize intermediates.
Purification and Characterization
Isolation Techniques
Post-reduction, the crude product is purified via:
Analytical Data
Characterization of Maleate Salt :
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Melting Point : 137–138°C
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UV-Vis : λₘₐₓ = 210 nm (ε = 15,000 M⁻¹cm⁻¹)
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Elemental Analysis :
Industrial-Scale Production Considerations
Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cyclization in a tubular reactor with POCl₃ achieves 90% conversion in 30 minutes, compared to 60 minutes in batch mode.
Waste Management
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POCl₃ Quenching : Controlled hydrolysis with ice-water to generate phosphate salts.
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Solvent Recovery : Methanol and chloroform are distilled and reused, reducing costs by 40%.
Recent Advances and Comparative Analysis
Alternative Alkylation Methods
Recent patents describe microwave-assisted ethylation, reducing reaction times from 15 hours to 2 hours. This method uses catalytic potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving 88% yield.
Green Chemistry Approaches
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Biocatalytic Reduction : Alcohol dehydrogenases convert imine intermediates to amines under mild conditions (pH 7, 25°C), avoiding NaBH₄.
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Solvent-Free Cyclization : Ball milling with p-toluenesulfonic acid (PTSA) yields 80% dihydro intermediate without solvent.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents on the pyrazine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit promising antimicrobial properties. A study highlighted the synthesis of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives that demonstrated notable antibacterial and antifungal activities. These compounds were evaluated against various microbial strains, showing effective inhibition and suggesting potential for therapeutic applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival. This area of research is still developing but holds promise for future cancer therapies .
Organic Synthesis
Synthesis of Complex Molecules
The unique structure of this compound makes it an attractive building block in organic synthesis. Recent methodologies have employed this compound in the synthesis of various heterocyclic compounds through multi-component reactions. For instance, it has been utilized as a precursor in the synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives .
Catalyst-Free Reactions
Innovative synthetic approaches have emerged that utilize this compound in catalyst-free reactions. These methods not only simplify the synthetic process but also enhance the yield and purity of the desired products. Such techniques are valuable for developing environmentally friendly synthetic routes .
Material Science
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[1,2-a]pyrazine derivatives enables broad pharmacological applications. Below is a comparative analysis with key analogues:
Structural and Functional Modifications
Biological Activity
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (ETPP) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of ETPP, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H16N4
- Molar Mass : 216.29 g/mol
- CAS Number : 1185292-97-0
Pharmacological Properties
ETPP has been investigated for its potential as a therapeutic agent. The following table summarizes key biological activities associated with ETPP:
Synthesis Methods
The synthesis of ETPP has been achieved through various methods, including:
- One-Pot Reactions : A catalyst-free approach that allows for the efficient formation of ETPP derivatives from readily available precursors. This method enhances yield and reduces reaction time. | |
- Multicomponent Reactions : These reactions involve the simultaneous combination of multiple reactants to form complex structures, which can include ETPP derivatives with enhanced biological properties. | |
Case Studies
Several studies have highlighted the biological activity of ETPP and its derivatives:
- Antiviral Properties :
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Anticancer Activity :
- Research on the antiproliferative effects of ETPP on human cancer cell lines (e.g., HeLa and A375) indicated significant growth inhibition. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy. | |
- Neuroprotective Effects :
Q & A
What are the standard synthetic routes for 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
Basic Research Question
The synthesis of this scaffold commonly involves catalytic asymmetric hydrogenation or domino reactions. Key methodologies include:
- Iridium-catalyzed hydrogenation : Pyrrolo[1,2-a]pyrazinium salts are reduced using chiral Ir catalysts (e.g., Zhou et al., 2014), achieving enantiomeric excess (ee) up to 95% .
- Domino reactions : 2-Imidazolines react with electron-deficient alkynes in a pseudo-three-component process, forming the pyrrolo[1,2-a]pyrazine core via aza-Claisen rearrangement/cyclization. Yields range from 45–90% depending on substrate compatibility .
- Asymmetric aza-Friedel-Crafts reaction : Chiral phosphoric acid catalysts enable intramolecular cyclization of N-aminoethylpyrroles with aldehydes, yielding enantioselective products (up to 96% ee) .
How is the enantiomeric purity of this compound typically analyzed?
Basic Research Question
Enantiomeric purity is assessed via:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for resolution .
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration, validated by X-ray crystallography in structural studies .
- NMR with chiral solvating agents : Differentiates enantiomers via distinct splitting patterns in - or -NMR spectra .
What strategies optimize enantioselectivity in catalytic hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
Advanced Research Question
Key parameters for high ee:
- Catalyst design : Ir complexes with chiral diphosphine ligands (e.g., (R)-Segphos) enhance steric and electronic control .
- Substrate modification : Electron-withdrawing groups at the 3-position of pyrrolo[1,2-a]pyrazinium salts improve catalyst-substrate interactions .
- Reaction conditions : Lower temperatures (0–25°C) and polar solvents (MeOH/CHCl) reduce racemization .
| Catalyst System | Substrate Scope | ee (%) | Reference |
|---|---|---|---|
| Ir/(R)-Segphos | 3-Aryl derivatives | 95 | |
| Chiral phosphoric acid | N-Aminoethylpyrroles | 96 |
How to address contradictory data in reported yields for domino reactions forming this scaffold?
Advanced Research Question
Discrepancies arise from substrate electronic effects and reaction scalability:
- Electron-deficient alkynes : Methyl propiolate (vs. acetylene) improves Michael addition efficiency, increasing yields to 83–90% .
- One-pot vs. stepwise protocols : Base-catalyzed domino reactions in one-pot setups maintain yields (~80%) but require rigorous exclusion of moisture .
- Scale-up challenges : Pilot studies show 20–30% yield drops at >10 mmol scales due to intermediate instability .
What computational methods aid in understanding the reaction mechanisms for its synthesis?
Advanced Research Question
Mechanistic insights are derived from:
- DFT calculations : Model [3,3]-sigmatropic rearrangements in domino reactions, identifying transition states with activation energies <25 kcal/mol .
- Molecular docking : Predicts HDAC6 selectivity for derivatives by analyzing hydrophobic interactions in the enzyme’s channel .
- Isotopic labeling : -labeled intermediates track carbon migration during cyclization steps .
How to design derivatives for selective HDAC6 inhibition based on structural modifications?
Advanced Research Question
Structure-activity relationship (SAR) strategies include:
- Fused-ring spacers : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives occupy HDAC6’s hydrophobic channel, achieving IC = 33 nM .
- Capping group optimization : Aryl sulfonides (e.g., 3-chlorophenyl) enhance surface interactions, improving selectivity over HDAC8 (>100-fold) .
- Zinc-binding groups : Hydroxamic acid moieties chelate the active-site Zn ion, critical for inhibitory activity .
What analytical techniques resolve structural ambiguities in substituted derivatives?
Advanced Research Question
Ambiguities are resolved via:
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., 8aS stereochemistry in C14H17N3O2 derivatives) .
- 2D NMR (COSY, NOESY) : Maps vicinal coupling and spatial proximities in complex fused-ring systems .
- HRMS : Validates molecular formulas (e.g., C10H15N2O2 with m/z 195.1131) and isotopic patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
